

High-Purity RNA Purification Utilizing Sarkosyl: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Lauroylsarcosine*

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This application note provides a comprehensive, step-by-step protocol for the purification of high-quality total RNA from various biological samples using a method that incorporates N-**lauroylsarcosine** (Sarkosyl). This procedure, adapted from the well-established acid guanidinium thiocyanate-phenol-chloroform extraction method, is particularly effective for obtaining undegraded RNA suitable for a wide range of downstream molecular biology applications, including RT-qPCR, RNA sequencing, and microarray analysis.

Introduction

The isolation of intact, high-purity RNA is a critical prerequisite for numerous research and diagnostic applications. The presence of endogenous ribonucleases (RNases) in cellular lysates poses a significant challenge to obtaining high-quality RNA. This protocol employs a potent denaturing solution containing guanidinium thiocyanate, a chaotropic agent that effectively inactivates RNases and disrupts nucleoprotein complexes. The inclusion of the anionic surfactant Sarkosyl further aids in cell lysis and protein solubilization, ensuring a high yield of pure RNA.

This method relies on a single-step liquid-phase separation to partition RNA into the aqueous phase, while DNA and proteins are relegated to the interphase and organic phase, respectively. [1] The protocol is robust, scalable, and has been demonstrated to yield high-quality RNA from a variety of cell and tissue types.

Data Presentation: RNA Yield and Purity

The following table summarizes representative data on RNA yield and purity obtained using the acid guanidinium thiocyanate-phenol-chloroform method with Sarkosyl from various rat tissues, as originally described by Chomczynski and Sacchi (1987).

Tissue Type	RNA Yield (µg/g tissue)	A260/A280 Ratio
Liver	4000	1.85
Brain	1000	1.90
Kidney	3000	1.80
Spleen	4000	2.00
Mammary Gland	1500	1.75

Data adapted from Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. *Analytical Biochemistry*, 162(1), 156-159.

Note on Purity Ratios:

- An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.^[2] Ratios between 1.8 and 2.1 are acceptable.^[3] A lower ratio may indicate protein or phenol contamination.^[2]
- The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2.^[2] A lower ratio may suggest contamination with guanidine thiocyanate or other organic compounds.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the RNA purification process using the Sarkosyl-based method.



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Caption: Workflow of RNA purification with Sarkosyl.

Experimental Protocols

This section provides a detailed methodology for RNA purification using a Sarkosyl-containing denaturing solution.

Materials and Reagents

- Denaturing Solution (Solution D):
 - 4 M Guanidinium thiocyanate
 - 25 mM Sodium citrate, pH 7.0
 - 0.5% (w/v) N-**lauroylsarcosine** (Sarkosyl)
 - 0.1 M 2-Mercaptoethanol (add immediately before use)
 - Preparation of Stock Solution (without 2-Mercaptoethanol): To prepare 100 ml of stock solution, dissolve 47.2 g of guanidinium thiocyanate in 58.6 ml of water, 3.52 ml of 0.75 M sodium citrate (pH 7.0), and 5.28 ml of 10% (w/v) Sarkosyl. This stock can be stored for up to 3 months at room temperature.^[4]
- 2 M Sodium acetate, pH 4.0
- Phenol (water-saturated)
- Chloroform:isoamyl alcohol mixture (49:1)
- Isopropanol
- 75% Ethanol (prepared with RNase-free water)
- RNase-free water

Step-by-Step Protocol

1. Homogenization

- Tissues: For every 100 mg of tissue, add 1 ml of Denaturing Solution D. Homogenize using a glass-Teflon or Polytron homogenizer.
- Cell Pellets: Lyse the cell pellet by adding 1 ml of Denaturing Solution D per 10^7 cells and vortexing.

2. Phase Separation

- Transfer the homogenate to a polypropylene tube.
- Sequentially add the following, vortexing briefly after each addition:
 - 0.1 ml of 2 M sodium acetate, pH 4.0
 - 1 ml of water-saturated phenol
 - 0.2 ml of chloroform:isoamyl alcohol mixture (49:1)
- Vortex vigorously for 10-15 seconds.
- Incubate the mixture on ice for 15 minutes.
- Centrifuge at 10,000 x g for 20 minutes at 4°C. This will separate the mixture into three phases: a lower organic phase, an interphase, and an upper aqueous phase containing the RNA.

3. RNA Precipitation

- Carefully transfer the upper aqueous phase to a fresh tube, avoiding the interphase.
- Add an equal volume of isopropanol to the aqueous phase.
- Mix gently and incubate at -20°C for at least 30 minutes to precipitate the RNA.
- Centrifuge at 10,000 x g for 20 minutes at 4°C. A white pellet of RNA should be visible at the bottom of the tube.

4. Washing and Resuspension

- Carefully decant the supernatant.
- Wash the RNA pellet by adding 1 ml of 75% ethanol.
- Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully decant the ethanol wash. A second wash can be performed if desired.
- Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water. Gentle heating at 55-60°C for 10 minutes may aid in dissolution.

5. Quantification and Quality Assessment

- Determine the RNA concentration and purity by measuring the absorbance at 260 nm, 280 nm, and 230 nm using a spectrophotometer.
- Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated capillary electrophoresis system. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Conclusion

The RNA purification method detailed in this application note, which incorporates Sarkosyl into a guanidinium thiocyanate-based lysis buffer, is a reliable and effective procedure for obtaining high-quality total RNA from a wide range of biological samples. The resulting RNA is suitable for demanding downstream applications in molecular biology, making this protocol a valuable tool for researchers, scientists, and drug development professionals.

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